Norpropoxyphene

描述

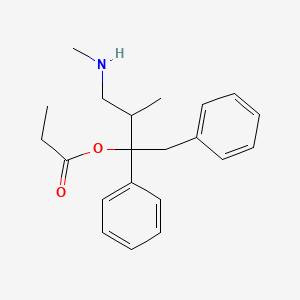

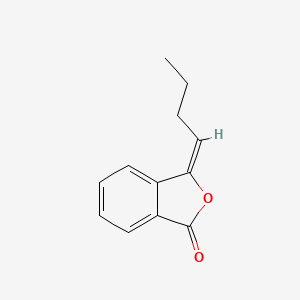

Norpropoxyphene is a major metabolite of the opioid analgesic drug dextropropoxyphene. It is known for its weaker analgesic effects compared to dextropropoxyphene, but it is a relatively potent pro-convulsant and blocker of sodium and potassium channels, particularly in heart tissue. This compound is responsible for many of the side effects associated with dextropropoxyphene use, especially the unusual toxicity observed during overdose .

准备方法

Synthetic Routes and Reaction Conditions: Norpropoxyphene is primarily synthesized through the N-demethylation of dextropropoxyphene. This process involves the removal of a methyl group from the nitrogen atom in the dextropropoxyphene molecule. The reaction is typically catalyzed by the enzyme CYP3A4 in the liver .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of specific reagents and conditions to ensure high yield and purity. The process may include the use of strong bases to facilitate the demethylation reaction, followed by purification steps such as crystallization or chromatography to isolate the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of this compound.

Substitution Products: Substituted derivatives with different functional groups.

科学研究应用

Norpropoxyphene has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of opioids and their metabolites.

Biology: Studied for its effects on sodium and potassium channels in heart tissue.

Medicine: Investigated for its role in the side effects and toxicity of dextropropoxyphene.

Industry: Utilized in forensic toxicology for the analysis of drug overdose cases

作用机制

Norpropoxyphene exerts its effects primarily by blocking sodium and potassium channels in heart tissue. This action leads to prolonged intracardiac conduction time, which can result in heart failure following even relatively minor overdoses. The compound’s mechanism of action involves binding to these ion channels and altering their function, which disrupts the normal electrical activity of the heart .

相似化合物的比较

Dextropropoxyphene: The parent compound from which norpropoxyphene is derived.

Methadone: Another synthetic opioid with similar structural properties.

Proadifen (SKF-525A): A known CYP inhibitor structurally similar to this compound.

Comparison:

Dextropropoxyphene: this compound has weaker analgesic effects but is more toxic, particularly in terms of cardiotoxicity.

Methadone: this compound is less potent as an analgesic but has a higher propensity for causing cardiac issues.

This compound’s unique properties, particularly its cardiotoxicity, make it a compound of significant interest in both clinical and forensic settings. Its role as a metabolite of dextropropoxyphene highlights the importance of understanding drug metabolism and the potential risks associated with opioid use.

属性

IUPAC Name |

[3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKACRWYHQXOSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10273960 | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3376-94-1, 66796-40-5 | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norpropoxyphene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066796405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylamino)-1,2-diphenyl-2-butanyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10273960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norpropoxyphene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)

![1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783155.png)

![[(3R)-1-[2-[1-(4-Chloro-1H-pyrazol-1-yl)cyclopropyl]-3H-imidazo[4,5-b]pyridin-5-yl]-3-piperidinyl]-1-pyrrolidinylmethanonemethanesulfonate](/img/structure/B10783163.png)

![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)

![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)

![(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B10783194.png)